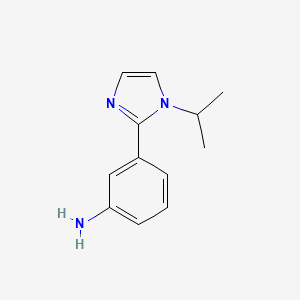

3-(1-Isopropyl-1h-imidazol-2-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

3-(1-propan-2-ylimidazol-2-yl)aniline |

InChI |

InChI=1S/C12H15N3/c1-9(2)15-7-6-14-12(15)10-4-3-5-11(13)8-10/h3-9H,13H2,1-2H3 |

InChI Key |

JOUAXBQBBSSOJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CN=C1C2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 1 Isopropyl 1h Imidazol 2 Yl Aniline

Established and Emerging Synthetic Routes for Imidazole-Aniline Conjugates

The construction of the imidazole-aniline framework can be achieved through various synthetic routes, primarily involving the formation of the imidazole (B134444) ring from acyclic precursors or the coupling of pre-formed imidazole and aniline (B41778) synthons.

Cyclization Reactions in Imidazole Ring Formation

Cyclization reactions are fundamental to the synthesis of the imidazole core. These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine, with variations that allow for the introduction of specific substituents.

One of the oldest and most versatile methods is the Debus-Radziszewski imidazole synthesis , a multi-component reaction that condenses a 1,2-dicarbonyl (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849). wikipedia.org A key modification of this reaction for the synthesis of N-substituted imidazoles involves replacing ammonia with a primary amine. wikipedia.org In the context of synthesizing 3-(1-isopropyl-1H-imidazol-2-yl)aniline, this could involve the reaction of a suitable 1,2-dicarbonyl, 3-nitrobenzaldehyde (B41214) (as a precursor to the aniline), and isopropylamine (B41738). The subsequent reduction of the nitro group would yield the target compound. The use of microwave irradiation in this synthesis has been shown to improve yields and reduce reaction times compared to conventional heating. ijprajournal.com

Another powerful method is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgorganische-chemie.ch This reaction typically involves the condensation of an aldimine with TosMIC. organic-chemistry.org For the target molecule, an aldimine could be formed in situ from 3-nitrobenzaldehyde and isopropylamine, which then reacts with TosMIC. The resulting N-isopropyl-2-(3-nitrophenyl)imidazole can then be reduced to the desired aniline. The Van Leusen reaction is known for its reliability and tolerance of various functional groups.

Emerging routes often involve metal-catalyzed cyclizations. For instance, copper-catalyzed reactions of amidines with terminal alkynes can produce 1,2,4-trisubstituted imidazoles. While not directly applicable to the 1,2-disubstituted pattern of the target molecule, these methods highlight the trend towards milder and more regioselective syntheses. organic-chemistry.org

Table 1: Comparison of Key Cyclization Reactions for Imidazole Synthesis

| Reaction | Key Reagents | General Product | Potential Applicability for Target Compound |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Primary Amine (e.g., Isopropylamine) | 1,2,4,5-Tetrasubstituted or N,2-Disubstituted Imidazoles | High; using a dicarbonyl, 3-nitrobenzaldehyde, and isopropylamine. |

| Van Leusen Imidazole Synthesis | Aldimine (from Aldehyde and Primary Amine), Tosylmethyl isocyanide (TosMIC) | 1,5-Disubstituted or 1,4,5-Trisubstituted Imidazoles | High; in situ formation of imine from 3-nitrobenzaldehyde and isopropylamine followed by reaction with TosMIC. |

Synthetic Approaches for Aniline-Imidazole Linkages

The formation of the bond between the aniline and imidazole moieties can be approached in two primary ways: by constructing the imidazole ring onto a pre-existing aniline or nitrobenzene (B124822) derivative, or by coupling a pre-formed imidazole with an aniline or its precursor.

The first approach, which is more common, is exemplified by the use of 3-nitrobenzaldehyde in the Debus-Radziszewski or Van Leusen syntheses, as mentioned previously. This strategy places the aniline precursor at the C2 position of the imidazole ring during its formation. The final step is the reduction of the nitro group to an amine, a well-established and high-yielding transformation.

The second approach involves the N-arylation of a pre-formed imidazole. Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are a common method for forming C-N bonds between aryl halides and N-heterocycles. researchgate.net For the synthesis of the target molecule, this could theoretically involve the coupling of 2-isopropylimidazole (B115234) with a 3-haloaniline derivative. However, this would lead to a different isomer, 1-(3-aminophenyl)-2-isopropylimidazole. To obtain the target compound via this route, one would need to start with 1-isopropylimidazole (B1312584) and couple it with a suitable 3-aminophenyl electrophile at the C2 position, a more challenging transformation.

Precursor Reactivity and Selectivity in Target Compound Formation

The choice of precursors is critical for achieving the desired substitution pattern and avoiding side reactions. In a multi-component reaction like the Debus-Radziszewski synthesis, the reactivity of the aldehyde and the amine will influence the rate and efficiency of the reaction. For instance, the condensation of 3-nitrobenzaldehyde with isopropylamine to form the corresponding imine is a key step.

Selectivity is a major consideration, particularly in ensuring the formation of the desired constitutional isomer. In the synthesis of 1,2-disubstituted imidazoles, the regioselectivity is generally well-controlled by the choice of reagents. For example, in a modified Debus-Radziszewski reaction using a primary amine, the amine will exclusively occupy the N1 position. Similarly, in the Van Leusen synthesis, the nitrogen of the imine becomes the N1 of the imidazole ring.

When dealing with aniline as a precursor, protecting the amino group might be necessary if it is present during the imidazole ring formation, as it could compete with the intended primary amine (isopropylamine) in the condensation steps. A more practical approach is to use a nitro-group as a masked form of the amine, which is unreactive under the conditions of imidazole synthesis and can be easily converted to the desired amine in a later step.

Catalytic Systems and Reaction Conditions in the Synthesis of this compound

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic system and reaction conditions employed. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Exploration of Optimal Catalytic Systems (e.g., Metal-Mediated, Brønsted Acid Catalysis)

Metal-Mediated Catalysis: Copper catalysts are widely used in imidazole synthesis. For instance, copper(II) acetate (B1210297) has been shown to be an effective catalyst for the direct aryl quaternization of N-substituted imidazoles. organic-chemistry.org While this specific reaction is for N-arylation, it highlights the utility of copper in activating imidazole precursors. In the context of forming the aniline-imidazole linkage, copper-catalyzed cross-coupling reactions are a powerful tool. researchgate.net For the cyclization step itself, various metal catalysts, including those based on iron and ruthenium, have been explored to promote the formation of the imidazole ring under milder conditions. researchgate.net

Brønsted Acid Catalysis: Brønsted acids are frequently employed to catalyze the condensation steps in imidazole synthesis. In the Debus-Radziszewski reaction, acetic acid is often used as both a solvent and a catalyst. rowan.edu More recently, the use of Brønsted acidic ionic liquids has been explored as a green and reusable catalytic system for the synthesis of tetrasubstituted imidazoles. researchgate.net Benzoic acid has also been shown to be an effective catalyst for the multicomponent synthesis of 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes, and aromatic amines. organic-chemistry.orgacs.org The acidic conditions facilitate the formation of imine intermediates and the subsequent cyclization.

Table 2: Examples of Catalytic Systems in Imidazole Synthesis

| Catalyst Type | Specific Catalyst Example | Role in Synthesis | Typical Reaction Conditions |

|---|---|---|---|

| Metal-Mediated | Cu(OAc)₂·H₂O | Aryl quaternization of N-substituted imidazoles | DMF, 100 °C |

| Metal-Mediated | Copper(I) Iodide (CuI) | N-Arylation of imidazoles | With a ligand (e.g., a diamine), in a solvent like DMSO |

| Brønsted Acid | Acetic Acid | Catalyst and solvent in Debus-Radziszewski synthesis | Refluxing conditions |

| Brønsted Acid | Benzoic Acid | Catalyst for multicomponent imidazole synthesis | Toluene, 100 °C |

| Brønsted Acidic Ionic Liquid | (4-sulfobutyl)tris(4-sulfophenyl) phosphonium (B103445) hydrogen sulfate (B86663) | Catalyst for three-component synthesis of trisubstituted imidazoles | Solvent-free, 120 °C |

Solvent Effects and Reaction Parameter Optimization for Yield and Purity

The choice of solvent can significantly impact the rate and outcome of imidazole synthesis. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used as they can dissolve a wide range of reactants and intermediates. researchgate.net In some cases, solvent-free conditions, particularly in conjunction with microwave irradiation or the use of ionic liquids, have been shown to be highly effective and environmentally friendly. ijprajournal.comresearchgate.net

Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reactants is essential for maximizing the yield and purity of this compound. For instance, in the Debus-Radziszewski synthesis, controlling the temperature is crucial to prevent the formation of byproducts. Microwave-assisted synthesis has emerged as a valuable technique for rapidly screening and optimizing reaction conditions, often leading to significantly shorter reaction times and higher yields. ijprajournal.com

The purification of the final product is also a critical consideration. The choice of reaction conditions can influence the complexity of the purification process. Cleaner reactions with fewer side products will simplify the isolation of the target compound, which is often achieved through techniques such as column chromatography or recrystallization.

Scalability of Synthesis for Research and Developmental Applications

The scalability of a synthetic route is a critical factor for its application in research and development, where larger quantities of the compound may be required. The proposed synthesis of this compound involves well-established reactions that are generally amenable to scale-up.

The initial multicomponent reaction for the formation of the imidazole core, such as the Debus-Radziszewski synthesis or its variations, is often scalable. rsc.orgresearchgate.net These reactions are typically one-pot procedures, which simplifies the process and can lead to high throughput. Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of substituted imidazoles, offering rapid reaction times and high yields, which can be advantageous for scaling up production. wjbphs.com

The N-alkylation step can be scaled up, but careful control of reaction parameters is necessary to maintain good regioselectivity and yield. The use of readily available and cost-effective alkylating agents and bases is crucial for large-scale synthesis. rsc.org Purification of the desired regioisomer from a mixture can be a challenge on a larger scale, potentially requiring chromatographic techniques, which can be costly and time-consuming. Therefore, optimizing the reaction to favor the formation of the desired N-1 isomer is paramount for a scalable process.

The final reduction of the nitro group via catalytic hydrogenation is a widely used industrial process and is highly scalable. wikipedia.org The catalyst can often be recovered and reused, which adds to the economic feasibility of the process on a larger scale.

Below is a table summarizing a plausible synthetic route with potential conditions and expected yields, illustrating the scalability considerations.

| Step | Reaction | Reagents and Conditions | Expected Yield | Scalability Considerations |

|---|---|---|---|---|

| 1 | Imidazole Ring Formation | 3-Nitrobenzaldehyde, Glyoxal, Ammonium (B1175870) Hydroxide, Ethanol, Reflux | Good to Excellent | One-pot reaction, amenable to large-scale reactors. Use of inexpensive starting materials. |

| 2 | N-Isopropylation | 2-(3-Nitrophenyl)-1H-imidazole, 2-Bromopropane, NaH, THF | Moderate to Good | Regioselectivity can be an issue, requiring careful optimization. Purification may be challenging on a large scale. |

| 3 | Nitro Group Reduction | 1-Isopropyl-2-(3-nitrophenyl)-1H-imidazole, H2, Pd/C, Ethanol | Excellent | Standard, well-understood industrial process. Catalyst can be recycled. |

Chemical Reactivity and Functionalization of 3 1 Isopropyl 1h Imidazol 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule contains a primary amino group (-NH₂), which is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). researchgate.net This strong activation makes the phenyl ring highly susceptible to attack by electrophiles. The directing influence of the substituents on the aniline ring is summarized in the table below.

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -NH₂ | 1 | Strong Activator (+R > -I) | ortho, para |

| -Imidazolyl | 3 | Deactivating (-I) | meta |

Given the positions of the existing groups, the incoming electrophile is directed to positions 2, 4, and 6, which are ortho and para to the highly activating amino group. However, the position-3 imidazolyl group exerts a deactivating inductive effect, which may slightly temper the reactivity at the adjacent C2 and C4 positions. Steric hindrance from the bulky isopropyl-imidazole group at C3 could also influence the regioselectivity, potentially favoring substitution at the C4 and C6 positions.

Common EAS reactions include:

Halogenation: Due to the high activation by the amino group, halogenation with reagents like bromine water is expected to be rapid and may lead to polysubstitution, potentially yielding 2,4,6-tribromo derivatives. To achieve monosubstitution, milder conditions or protection of the amino group would be necessary.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is problematic for aniline derivatives. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This protonated group is a strong deactivator and a meta-director, which would unfavorably alter the reaction's outcome. Furthermore, the aniline ring is susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts. nih.gov A common strategy to circumvent these issues is to first protect the amine functionality, for example, through acetylation to form an amide.

Sulfonation: Reaction with fuming sulfuric acid can lead to the formation of sulfanilic acid derivatives. The initial reaction forms an anilinium hydrogen sulfate (B86663) salt.

Nucleophilic Reactions at the Imidazole (B134444) Core

The imidazole ring is an electron-rich aromatic heterocycle and is generally not susceptible to nucleophilic aromatic substitution unless there is a strongly electron-withdrawing substituent or a good leaving group present on the ring. moldb.com Therefore, direct nucleophilic attack on the carbon atoms of the imidazole core of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline is unlikely under standard conditions.

However, functionalization can be achieved through alternative pathways. For instance, deprotonation of the C-H bonds of the imidazole ring, particularly the more acidic C2-proton (if it were available), can generate an imidazolide (B1226674) anion that can then react with electrophiles. In the target molecule, the C2 position is already substituted. The C4 and C5 protons are less acidic and would require a very strong base to be removed.

Recent studies have explored pathways like the nucleophilic substitution of hydrogen (SNH) on imidazole N-oxides, which allows for C-H functionalization. nih.gov This would require a preliminary step to oxidize the imidazole nitrogen.

Derivatization Strategies via the Amine Functionality

The primary amine group on the aniline ring is a key site for a wide variety of derivatization reactions. Its nucleophilic nature allows it to react with a range of electrophiles, leading to the formation of new C-N and heteroatom-N bonds. These reactions are fundamental for modifying the molecule's properties or for building more complex structures.

Key derivatization strategies include:

Acylation: The amine can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form amides. This is also a common strategy to protect the amine group and moderate its activating effect during electrophilic aromatic substitution.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides.

Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for producing secondary or tertiary amines.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is often reversible and catalyzed by acid. ijrpc.comresearchgate.net

The following table summarizes potential derivatization reactions at the amine group.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride, Acetic anhydride | Amide (-NHCOR) |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide (-NHSO₂R) |

| Reductive Amination | Benzaldehyde, NaBH₃CN | Secondary Amine (-NHR) |

| Schiff Base Formation | Benzaldehyde | Imine (-N=CHR) |

Oxidation and Reduction Pathways of the Heterocyclic System

The this compound molecule contains moieties that can undergo both oxidation and reduction, although the aromatic rings are generally stable.

Oxidation:

The aniline moiety is susceptible to oxidation, which can lead to a variety of products, including colored polymeric materials, especially under strong oxidizing conditions.

The imidazole ring is relatively resistant to oxidation but can be oxidized under specific conditions. Computational studies on imidazole itself suggest it can be oxidized by atmospheric oxidants like OH and NO₃ radicals. acs.org The oxidation of phenyl-imidazole derivatives has also been noted in biological systems, where it can influence interactions with metalloenzymes. nih.gov

Reduction:

The aniline and imidazole rings are aromatic and thus resistant to reduction. Catalytic hydrogenation under harsh conditions (high pressure and temperature) could potentially reduce the phenyl ring to a cyclohexyl ring.

Functional groups introduced through derivatization, such as a nitro group from a protected nitration reaction, can be readily reduced to the amine, providing a synthetic route to diamine derivatives.

Investigation of Metal Coordination Chemistry and Ligand Development Potential

Imidazole and its derivatives are well-known ligands in coordination chemistry, typically binding to metal ions through the lone pair of electrons on the sp²-hybridized nitrogen atom (N3). wikipedia.org The aniline part of the molecule also offers a potential coordination site through the nitrogen of the amino group. This structure allows this compound to potentially act as a versatile ligand.

Potential coordination modes include:

Monodentate Ligand: Coordination can occur solely through the imidazole nitrogen, which is a common binding mode for imidazole derivatives. wikipedia.orgnih.gov

Bidentate Ligand: The molecule could act as a bidentate chelating ligand, binding a metal center through both the imidazole nitrogen and the aniline nitrogen. This would form a stable five-membered chelate ring, a favorable arrangement in coordination chemistry.

Bridging Ligand: It could also act as a bridging ligand, connecting two different metal centers, using either one or both of its nitrogen donor atoms.

The formation of stable complexes with various transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) is anticipated, based on studies with similar benzimidazole (B57391) and aniline-derived ligands. nih.govmdpi.comjocpr.comresearchgate.net The specific geometry and stability of these complexes would depend on the metal ion, the solvent, and the presence of other ligands. This coordination ability makes the compound a candidate for applications in catalysis and materials science. researchgate.net

| Potential Donor Atom | Hybridization | Coordination Role | Example Metal Ions |

| Imidazole Nitrogen (N3) | sp² | Monodentate, Bidentate, Bridging | Cu(II), Zn(II), Co(II), Ni(II), Fe(II) |

| Aniline Nitrogen (-NH₂) | sp³ | Bidentate (with N3) | Cu(II), Zn(II), Co(II), Ni(II) |

Structural Characterization and Spectroscopic Analysis Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule.

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. For 3-(1-Isopropyl-1h-imidazol-2-yl)aniline, the spectrum is expected to show distinct signals for the isopropyl group, the imidazole (B134444) ring, and the aniline (B41778) ring protons. The isopropyl group should present as a doublet for the six equivalent methyl protons and a septet for the single methine proton. nih.gov The protons on the aromatic aniline and imidazole rings would appear in the downfield region (typically 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns dictated by their positions and coupling with neighboring protons. The amine (-NH₂) protons often appear as a broad singlet. libretexts.org

¹³C NMR: Carbon-13 NMR identifies the different carbon environments. The spectrum for this compound would display signals for the two distinct carbons of the isopropyl group, the three carbons of the imidazole ring, and the six carbons of the aniline ring. nih.gov Carbons attached directly to nitrogen atoms are deshielded and appear further downfield. libretexts.org The chemical shifts provide a map of the carbon skeleton.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the three distinct nitrogen atoms: the two in the imidazole ring and the one in the aniline group. The sp²-hybridized nitrogens of the imidazole ring would have different chemical shifts, reflecting their different roles in the aromatic system. nih.gov

2D NMR experiments reveal correlations between nuclei, allowing for the unambiguous assignment of the 1D spectra and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity within the isopropyl group (methine to methyls) and to trace the connections between adjacent protons on the aniline and imidazole rings. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This technique is essential for definitively assigning each carbon in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is a powerful tool for piecing together the molecular fragments. For example, it would show a correlation from the isopropyl methine proton to the C2 and N1 atoms of the imidazole ring, and from the imidazole protons to the carbons of the aniline ring, confirming how the three main components of the molecule are connected. researchgate.netyoutube.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This can help determine the preferred conformation of the molecule, such as the spatial relationship between the isopropyl group and the imidazole ring.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy probes the vibrations of chemical bonds. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques ideal for functional group identification.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. Key expected peaks include N-H stretching vibrations from the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching from the isopropyl group (just below 3000 cm⁻¹). libretexts.orgyoutube.com Additionally, C=C and C=N stretching vibrations from the aromatic rings would appear in the 1450-1650 cm⁻¹ region, and C-N stretching bands would be found in the 1200-1350 cm⁻¹ fingerprint region. libretexts.orgmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often produce strong and sharp Raman signals. The symmetric vibrations of the aniline and imidazole rings would be particularly Raman active, providing a characteristic fingerprint for the molecule. sapub.orgnih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₁₂H₁₅N₃ with high accuracy. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing compound purity and studying its fragmentation patterns. wiley.com

Under ionization, the molecule will fragment in a predictable manner. Expected fragmentation pathways for this compound would likely involve:

Loss of a methyl group (CH₃•) from the isopropyl moiety.

Loss of a propylene (B89431) molecule (C₃H₆) via McLafferty-type rearrangement from the isopropyl group.

Cleavage of the bond between the two aromatic rings.

Fragmentation of the imidazole ring, although imidazoles are generally stable. nih.gov

Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallinity Assessment

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and conformational details. core.ac.ukresearchgate.net Studies on similar imidazole derivatives have shown that the five-membered imidazole ring is typically planar. core.ac.uk XRD would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org The spectrum of this compound is dominated by π → π* electronic transitions within the conjugated system formed by the aniline and imidazole rings. The presence of this extended π-system means the compound will absorb light at a longer wavelength compared to non-conjugated anilines or imidazoles. researchgate.netacs.org The position of the maximum absorbance (λ_max) is sensitive to the solvent polarity and the electronic nature of the substituents on the aromatic rings. figshare.comtubitak.gov.tr

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental tools for the separation, identification, and quantification of chemical compounds. For an aniline derivative such as this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods for purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for verifying the purity of non-volatile and thermally sensitive organic compounds. The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases. Commercial suppliers of this compound typically report a purity of 98% or higher, often determined by HPLC. moldb.com While specific, publicly available chromatograms or detailed methods for this exact compound are scarce in peer-reviewed literature, a typical reverse-phase HPLC method would be configured with specific parameters to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and identification of impurities. Given the aniline and imidazole moieties, careful selection of the column and temperature program would be necessary to ensure good peak shape and prevent degradation.

Below is a table outlining the typical parameters that would be established for analyzing this compound with these methods.

| Parameter | HPLC (Illustrative Example) | GC-MS (Illustrative Example) |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient with 0.1% Formic Acid | Helium (High Purity) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm | Mass Spectrometer (Quadrupole) |

| Temperature | Ambient or controlled (e.g., 30 °C) | Oven temperature program (e.g., 100 °C to 280 °C) |

| Ionization Mode (MS) | N/A | Electron Ionization (EI) at 70 eV |

| Analysis Goal | Purity determination, quantification | Impurity identification, structural confirmation |

Surface Characterization Techniques for Material Science Applications (e.g., AFM, SEM, EDS)

While this compound is primarily utilized as a heterocyclic building block or chemical intermediate in synthesis, its potential use in material science—for instance, as a component in thin films, polymers, or surface coatings—would necessitate characterization by surface analysis techniques. A review of the scientific literature indicates that this specific compound has not been the subject of such material science investigations. However, if it were to be used in such applications, techniques like Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Energy-Dispersive X-ray Spectroscopy (EDS) would be employed to understand the material's surface properties.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan a material's surface, generating detailed images of its topography and morphology with high resolution. It would be used to visualize the surface structure, grain size, and porosity of a film or material incorporating the compound.

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is an analytical technique that identifies the elemental composition of a sample. The electron beam from the SEM excites atoms on the material's surface, causing them to emit characteristic X-rays. EDS analysis would confirm the presence and distribution of elements within the compound (Carbon, Nitrogen) and other elements in the composite material.

Atomic Force Microscopy (AFM): AFM provides ultra-high-resolution, three-dimensional surface mapping by scanning a sharp probe over the sample. Unlike electron microscopy, it does not require a vacuum and can provide quantitative data on surface roughness, grain size, and other topographical features at the nanometer scale.

The table below summarizes the information these techniques would provide in a hypothetical material science context.

| Technique | Primary Information Obtained | Potential Application for a Material Containing the Compound |

|---|---|---|

| SEM | High-resolution surface morphology and topography | Visualizing the uniformity and structure of a thin film; assessing coating integrity. |

| EDS | Elemental composition and distribution mapping | Confirming the uniform distribution of the nitrogen-containing compound on a surface or within a polymer matrix. |

| AFM | 3D surface topography, quantitative surface roughness | Measuring nanoscale surface features and quantifying the smoothness of a functional coating. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. Calculations for "3-(1-Isopropyl-1h-imidazol-2-yl)aniline" are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide a detailed understanding of its molecular characteristics.

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For "this compound," this would involve calculating bond lengths, bond angles, and dihedral angles. The optimized geometry provides a clear picture of the spatial relationship between the isopropyl group, the imidazole (B134444) ring, and the aniline (B41778) moiety.

Interactive Table: Representative Optimized Geometrical Parameters for this compound

Below is a representative table of what optimized geometrical parameters from a DFT calculation might look like. Note: These are illustrative values for a molecule of this type and not from a specific calculation on this exact compound.

| Parameter | Bond/Angle | Value |

| Bond Length | C(imidazole)-N(imidazole) | 1.38 Å |

| Bond Length | C(imidazole)-C(aniline) | 1.48 Å |

| Bond Length | N(aniline)-H | 1.01 Å |

| Bond Angle | C-N-C (imidazole) | 108.5° |

| Bond Angle | C(imidazole)-C(aniline)-C(aniline) | 120.2° |

| Dihedral Angle | Isopropyl-Imidazole | Variable |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. irjweb.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. irjweb.comyoutube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.comwikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.comwikipedia.org For "this compound," the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across the imidazole ring and the attached phenyl group. This distribution influences the molecule's behavior in chemical reactions.

Interactive Table: Representative Frontier Molecular Orbital Energies for this compound

This table presents hypothetical energy values for the frontier orbitals.

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, areas of positive potential (usually blue) are electron-deficient and prone to nucleophilic attack.

For "this compound," the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the amino group of the aniline moiety, indicating their nucleophilic character. The hydrogen atoms of the amino group and potentially the isopropyl group would exhibit positive potential, highlighting their electrophilic nature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgijnc.iracadpubl.eu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing hyperconjugative interactions. materialsciencejournal.org By quantifying the energy of these interactions, NBO analysis can shed light on the stability of the molecule and the nature of its intramolecular charge transfer. materialsciencejournal.orgmdpi.com

Interactive Table: Representative NBO Analysis Data for this compound

This table illustrates the type of data obtained from an NBO analysis, showing donor-acceptor interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(imidazole) | π(C-C) (imidazole) | 15.2 |

| LP(1) N(aniline) | π(C-C) (aniline ring) | 25.8 |

| σ(C-H) (isopropyl) | σ*(C-N) (imidazole) | 2.5 |

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible absorption spectrum. This allows for a comparison between theoretical predictions and experimental spectroscopic data, aiding in the interpretation of the observed spectral features. For "this compound," TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment. For "this compound," an MD simulation could explore the rotational freedom around the single bond connecting the imidazole and aniline rings, identifying the most stable conformations and the energy barriers between them. Furthermore, simulations in a solvent, such as water, could reveal how the molecule interacts with solvent molecules and how its conformation changes in a solution.

Molecular Docking Studies for Receptor-Ligand Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode of action. For This compound , which contains both an imidazole and an aniline moiety, docking studies can be instrumental in identifying potential protein targets and understanding its mechanism of action at a molecular level.

Research on structurally similar imidazole derivatives has shown their potential to interact with a variety of biological targets, including enzymes and receptors involved in cancer and microbial infections. For instance, various imidazole-based compounds have been docked against protein targets such as cyclin-dependent kinases (CDKs) in cancer research and L-glutamine: D-fructose-6-phosphate amidotransferase in antimicrobial studies. dergipark.org.tr These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In the case of This compound , the imidazole ring can act as a hydrogen bond acceptor, while the aniline group can serve as a hydrogen bond donor. The isopropyl group provides a hydrophobic character, which can contribute to binding within a hydrophobic pocket of a receptor. Molecular docking simulations would involve placing the 3D structure of the compound into the active site of a target protein and calculating the binding energy for different conformations. Lower binding energy values typically indicate a more stable and favorable interaction.

A hypothetical molecular docking study of This compound and its derivatives against a putative protein target, such as a kinase, could yield results similar to those presented in the interactive table below. Such data helps in prioritizing compounds for synthesis and biological testing.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound Derivatives

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Kinase A | -8.5 | LYS78, GLU95, LEU145 |

| Derivative 1 (4-fluoro substitution on aniline) | Kinase A | -8.9 | LYS78, GLU95, PHE146 |

| Derivative 2 (N-methyl on aniline) | Kinase A | -8.2 | ASP155, TYR80 |

| Derivative 3 (ethyl substitution for isopropyl) | Kinase A | -7.9 | LYS78, LEU145 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. For This compound , QSAR studies can guide the design of derivatives with enhanced biological effects.

QSAR models are built using a dataset of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov

Studies on aniline and imidazole derivatives have successfully employed QSAR to predict various activities, including toxicity and anticancer effects. scientific.netnih.gov For instance, a QSAR study on aniline derivatives might identify descriptors like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) as being important for predicting toxicity. scientific.net Similarly, for imidazole-containing compounds, descriptors related to hydrophobicity and molecular shape have been found to be crucial for their biological activity.

A QSAR model for a series of derivatives of This compound would involve synthesizing a library of related compounds, evaluating their biological activity, and then generating a predictive model. The resulting QSAR equation would highlight which structural modifications are likely to improve the desired activity.

Below is an interactive data table showcasing typical molecular descriptors that could be used in a QSAR study of This compound derivatives and their potential impact on a hypothetical biological activity.

Interactive Data Table: Representative Molecular Descriptors for QSAR Modeling of this compound Derivatives

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | A measure of hydrophobicity. Higher values may enhance membrane permeability. |

| Molecular Weight (MW) | The mass of the molecule | Can influence absorption and distribution. |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | Affects drug transport properties and membrane penetration. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| Number of H-bond Donors | Count of hydrogen bond donor atoms | Important for specific interactions with biological targets. |

| Number of H-bond Acceptors | Count of hydrogen bond acceptor atoms | Crucial for forming hydrogen bonds with receptor sites. |

By leveraging these computational approaches, the therapeutic potential of This compound can be systematically explored and optimized, accelerating the process of drug discovery and development.

Exploration of Biological Activities and Mechanistic Insights Non Clinical Focus

Investigations into Antimicrobial and Antifungal Mechanisms

Interference with Microbial DNA Replication and Cell Wall Synthesis

Research into the broader class of imidazole-containing compounds suggests various antimicrobial mechanisms. Some N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. By inhibiting DHFR, these compounds can effectively halt microbial DNA replication.

While specific data on the effect of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline on microbial cell wall synthesis is not available, the general class of azole antifungals primarily targets the cell membrane rather than the cell wall. However, the disruption of the cell membrane's integrity can have secondary effects on the cell wall's stability and synthesis processes.

Elucidation of Cell Membrane Disruption Mechanisms

The disruption of the cell membrane is a hallmark of azole antifungal agents. This is primarily achieved through the inhibition of ergosterol (B1671047) biosynthesis. Studies on novel imidazole (B134444) derivatives have shown direct cell-membrane damaging activity. For instance, quaternary ammonium (B1175870) compounds that include an imidazole ring are known to impair the permeability of cell membranes, leading to leakage of cellular contents and ultimately cell death. It is plausible that this compound shares this mechanism of action, leveraging its imidazole core to interfere with fungal cell membrane integrity.

Enzyme Inhibition Studies and Proposed Binding Modes (e.g., α-Amylase, α-Glucosidase)

Derivatives of imidazole have been explored for their potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes are targets for the management of type 2 diabetes, as their inhibition can slow down the digestion of carbohydrates and reduce post-meal blood glucose spikes.

Studies on imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated their inhibitory effects on both α-amylase and α-glucosidase. Molecular docking studies of these compounds have provided insights into their binding modes. For instance, the imidazole moiety can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the active sites of these enzymes, such as Asp197, Glu233, and Asp300 in α-amylase, and Asp215, Glu277, and Asp352 in α-glucosidase. These interactions stabilize the enzyme-inhibitor complex and block the substrate from accessing the active site.

While direct experimental data for this compound is not available, the presence of the imidazole ring suggests a potential for similar inhibitory activities. The anilino and isopropyl groups would further influence the binding affinity and selectivity through additional interactions with the enzyme's active site.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Imidazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Imidazo[1,2-a]pyridine Derivative A | α-Amylase | 15.2 | Competitive |

| Imidazo[1,2-a]pyridine Derivative B | α-Glucosidase | 8.5 | Non-competitive |

| Benzimidazole-thiosemicarbazone 1 | α-Amylase | 1.20 ± 0.20 | - |

| Benzimidazole-thiosemicarbazone 1 | α-Glucosidase | 1.30 ± 0.20 | - |

| Benzimidazole-thiosemicarbazone 2 | α-Amylase | 1.10 ± 0.01 | - |

| Benzimidazole-thiosemicarbazone 2 | α-Glucosidase | 1.60 ± 0.20 | - |

Note: The data presented is for illustrative purposes based on studies of related imidazole compounds and not this compound itself.

Antioxidant Activity Evaluation and Radical Scavenging Mechanisms

Several studies have highlighted the antioxidant potential of imidazole and its derivatives. The mechanism often involves the scavenging of free radicals, which are unstable molecules that can cause damage to cells. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this activity.

Research on various benzimidazole (B57391) and 2-imidazolone derivatives has demonstrated their ability to scavenge DPPH radicals. The antioxidant activity is often attributed to the ability of the imidazole ring to donate a hydrogen atom or an electron to stabilize the free radical. The nature and position of substituents on the imidazole and phenyl rings can significantly influence the radical scavenging potency. For instance, phenolic hydroxyl groups on anilino-substituted imidazoles can enhance antioxidant activity.

A study on a novel imidazolyl aniline (B41778) derivative, NSP-116, revealed its capacity to scavenge DPPH radicals, as well as superoxide (B77818) anion and hydroxyl radicals. This suggests that the imidazolyl aniline scaffold, present in this compound, is a promising framework for antioxidant activity.

Table 2: DPPH Radical Scavenging Activity of Selected Imidazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 2-(1H-benzimidazol-2-yl)phenol | 1974 |

| 2-p-tolyl-1H-benzimidazole | 773 |

| 2-(4-methoxyphenyl)-1H-benzimidazole | 800 |

| NSP-116 | Not specified, but showed activity |

Note: The data is based on studies of related imidazole compounds.

In Vitro Cytotoxicity Assays in Relevant Cellular Models (e.g., Human Skin Fibroblast Cells, excluding human trials)

The in vitro cytotoxicity of imidazole derivatives has been evaluated in various cell lines to assess their potential as therapeutic agents and to understand their safety profiles. Studies on different imidazole-containing compounds have shown a range of cytotoxic effects, from low toxicity in normal cell lines to potent activity against cancer cells.

For instance, some novel imidazole derivatives have been shown to impair redox balance and mitochondrial membrane potential, leading to cellular toxicity. nih.gov The cytotoxicity of these compounds can be influenced by factors such as the length of alkyl chains attached to the imidazole ring. While specific data on the cytotoxicity of this compound on human skin fibroblast cells is not available, research on other imidazole derivatives suggests that the cytotoxic profile would depend on the specific structural features of the molecule and the cell type being tested. It is crucial to evaluate the cytotoxicity in non-cancerous cell lines, such as human skin fibroblasts, to determine the therapeutic window of any potential drug candidate.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For imidazole derivatives, SAR studies have provided valuable insights into the key structural features required for their antimicrobial, enzyme inhibitory, and anticancer effects.

In the context of antimicrobial activity, SAR studies on N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone have shown that the nature of the acyl group and substituents on the benzimidazole ring are critical for potency. nih.gov For example, the presence of a halogen at the para-position of a benzoic acid derivative was found to be a key structural characteristic for active compounds. nih.gov

For anticancer activity, SAR studies on 2-anilino triazolopyrimidines have highlighted the importance of small substituents, such as methyl or ethyl groups, at the para-position of the anilino moiety for optimal antiproliferative activity. nih.gov

Regarding enzyme inhibition, the inhibitory potency of imidazole derivatives against α-amylase and α-glucosidase is influenced by the substituents on the imidazole and any attached aromatic rings. These substituents affect the binding interactions with the enzyme's active site.

For this compound, the key structural components for SAR analysis would include:

The 1-isopropyl group: This bulky alkyl group can influence lipophilicity and steric interactions within a binding pocket.

The 2-yl-aniline moiety: The position of the amino group on the phenyl ring (meta in this case) and any further substitutions would be critical for receptor or enzyme interactions.

The imidazole ring: As the core scaffold, its electronic properties and ability to form hydrogen bonds are fundamental to its biological activities.

Further research focusing on systematic modifications of these structural features would be necessary to establish a clear SAR for the biological effects of this compound.

Applications in Material Science and Chemical Technology

Role as Organic Building Blocks and Intermediates in Fine Chemical Synthesis

3-(1-Isopropyl-1h-imidazol-2-yl)aniline is classified as a heterocyclic organic building block. moldb.com Organic building blocks are foundational chemical reagents that serve as the primary units for constructing more complex molecules. nbinno.com These intermediates are crucial in fine chemical synthesis, particularly in the creation of novel compounds for medicinal chemistry, drug discovery, and materials science. nbinno.comlifechemicals.com

The structure of this compound contains two key functional components:

The Aniline (B41778) Moiety: The primary amine (-NH₂) group on the phenyl ring is a versatile reactive site for a wide range of organic reactions, including amidation, alkylation, and diazotization, allowing for its incorporation into larger molecular frameworks.

The Imidazole (B134444) Ring: This nitrogen-containing heterocycle is a common scaffold in pharmacologically active compounds and functional materials. ijrpc.com The N-isopropyl substitution on the imidazole ring influences the compound's solubility and steric properties.

As an intermediate, this compound and its structural analogs are used to synthesize more elaborate molecules. For instance, the core structure of an aniline connected to a benzimidazole (B57391) is a key component in the development of agents with potential therapeutic applications. ijrpc.com The availability of such building blocks in high purity is essential for researchers to efficiently perform multi-step syntheses of target molecules. lifechemicals.com

Development of Functional Materials and Optical Applications (e.g., Dyes for Solar Cells)

The electronic properties of imidazole derivatives make them suitable candidates for use in functional organic materials, particularly in the field of photovoltaics. Specifically, molecules containing imidazole units have been investigated as components of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net

In a typical DSSC, a sensitizing dye absorbs sunlight and injects an electron into the conduction band of a semiconductor, usually titanium dioxide (TiO₂), initiating the flow of electric current. mdpi.com The efficiency of this process depends heavily on the dye's molecular structure, including its electron donor, conjugated bridge, and electron acceptor components. researchgate.net

Imidazole-based moieties can function as effective electron donors in these dyes. Research has demonstrated the synthesis of organic dyes where an imidazole unit is linked to a chromophore and an acceptor group. researchgate.net While the specific compound this compound has not been detailed in extensive DSSC studies, analogous structures have been synthesized and tested. For example, a comparative study of dyes containing different imidazole-based donors revealed varying levels of power conversion efficiency, highlighting the role of the donor's electronic structure and geometry in cell performance. researchgate.net

Table 1: Performance of DSSCs Based on Imidazole-Containing Dyes Data derived from a comparative study of different imidazole-based donor dyes.

| Dye ID | Donor Group | Overall Conversion Efficiency (%) |

| BPI-P | 4,5-bis(4-methoxyphenyl)-1H-imidazole | 0.18 |

| BPI-T | 4,5-bis(4-methoxyphenyl)-1H-imidazole | 0.32 |

| DPI-T | 6,9-dimethoxy-1H-phenanthro[9,10-d]imidazole | 1.28 |

Applications as Corrosion Inhibitors in Industrial Systems

Organic compounds containing nitrogen, sulfur, and/or oxygen atoms, especially those with heterocyclic rings, are widely recognized as effective corrosion inhibitors for metals in aggressive acidic environments. researchgate.netderpharmachemica.com The molecular structure of this compound, which contains multiple nitrogen atoms and aromatic π-systems, makes it a strong candidate for this application. Imidazole derivatives have demonstrated excellent anti-corrosion efficiency for mild steel and other alloys. researchgate.netresearchgate.net

The mechanism of corrosion inhibition by such organic molecules is based on their adsorption onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. researchgate.netnih.gov This adsorption process is facilitated by several features of the inhibitor's structure:

The presence of nitrogen atoms in the imidazole ring and the aniline group, which have lone pairs of electrons, can coordinate with vacant d-orbitals of iron atoms on the steel surface.

The π-electrons of the imidazole and phenyl rings allow for interaction with the metal surface.

The inhibitor molecules can displace water molecules from the surface, further preventing the electrochemical reactions that lead to corrosion. researchgate.net

The adsorption can involve both physical (electrostatic) and chemical (covalent bond formation) interactions, a phenomenon often described as chemisorption. researchgate.netresearchgate.net The mode of adsorption is typically analyzed using adsorption isotherms, such as the Langmuir or Temkin models, which relate the concentration of the inhibitor in the solution to the extent of surface coverage. researchgate.netderpharmachemica.comresearchgate.net Studies on similar imidazole compounds have confirmed that their adsorption often follows the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netresearchgate.net

The effectiveness of a corrosion inhibitor is quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data, often presented as Tafel plots, can determine the corrosion current density (i_corr), which is proportional to the corrosion rate. A significant decrease in i_corr in the presence of the inhibitor indicates effective protection. nih.gov These plots also reveal whether the inhibitor affects the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions. Imidazole derivatives frequently act as mixed-type inhibitors, retarding both processes. researchgate.netnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of the system to the flow of alternating current at various frequencies. In corrosion studies, a key parameter is the charge transfer resistance (R_ct), which is inversely related to the corrosion rate. A large R_ct value signifies high resistance to charge transfer across the metal-solution interface and thus, low corrosion. The addition of an effective inhibitor like an imidazole derivative leads to a significant increase in the R_ct value. researchgate.netnih.gov Research on a tri-p-tolyl imidazole derivative showed an inhibition efficiency reaching 96% at a concentration of 10⁻³ M, demonstrating the high potential of this class of compounds. researchgate.net

Table 2: Inhibition Efficiency of an Imidazole Derivative on C-steel in 1M HCl Data derived from a study on (4RS,5SR)-2,4,5-tri-p-tolyl-4,5-dihydro-1H-imidazole.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

| 10⁻⁶ | 74 |

| 10⁻⁵ | 87 |

| 10⁻⁴ | 94 |

| 10⁻³ | 96 |

Catalytic Applications in Diverse Organic Transformations

While direct catalytic use of this compound is not extensively documented, its structural features are highly relevant to the field of catalysis. The imidazole and aniline motifs are precursors to important classes of ligands and organocatalysts.

The imidazole ring is the parent structure for N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts and ligands for transition metal catalysis. NHCs are known for their strong σ-donating properties and are used in a wide array of chemical transformations. Furthermore, related compounds such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol have been synthesized as potential starting materials for new chelating ligands, which are essential for controlling the reactivity and selectivity of metal catalysts. researchgate.net The bulky isopropyl group on the imidazole nitrogen in this compound could be advantageous in creating sterically demanding ligand environments.

The aniline portion of the molecule can also be modified to create ligands for transition-metal-catalyzed cross-coupling reactions and other transformations. Therefore, this compound serves as a valuable precursor for the synthesis of more complex molecules designed for specific catalytic applications.

Future Research Directions and Unexplored Avenues

Design of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of substituted imidazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. jetir.orgrsc.org Traditional methods, such as the Debus or Radiszewski synthesis, often require harsh reaction conditions and can result in low yields, particularly for polysubstituted derivatives. jetir.org Future research into the synthesis of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline and its analogs should focus on the development of more efficient and sustainable methods.

One promising avenue is the use of catalyst-driven, one-pot synthesis procedures. tandfonline.com For instance, the use of environmentally friendly and reusable catalysts, such as Cu@imine/Fe3O4 magnetic nanoparticles, has been shown to be effective in the synthesis of tetrasubstituted imidazoles under solvent-free conditions. jetir.org Exploring similar catalytic systems for the synthesis of N-alkyl-2-arylimidazoles could lead to higher yields and a reduced environmental footprint.

Furthermore, the development of synthetic routes that allow for the late-stage introduction of the isopropyl and aniline (B41778) functionalities would be highly valuable. This would enable the rapid generation of a library of analogs with diverse substitution patterns, facilitating structure-activity relationship (SAR) studies. A potential approach could involve the synthesis of a common imidazole (B134444) precursor, followed by N-isopropylation and C-arylation. Palladium-catalyzed cross-coupling reactions, for example, have been successfully employed for the N-arylation of imidazoles and could be adapted for this purpose. biomedres.usbiomedres.us

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic One-Pot Synthesis | High efficiency, reduced waste, potential for solvent-free conditions. | Development of novel, reusable catalysts; optimization of reaction conditions. |

| Late-Stage Functionalization | Rapid generation of analogs for SAR studies. | Exploration of orthogonal protection-deprotection strategies; development of selective C-H functionalization methods. |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for scalability. | Adaptation of existing batch syntheses to continuous flow systems. |

Advanced Functionalization Strategies for Tailored Properties and Applications

The functionalization of the this compound scaffold offers a vast chemical space to explore for tailoring its properties for specific applications. Both the aniline and imidazole rings are amenable to a variety of chemical modifications.

The aniline moiety, with its amino group, serves as a versatile handle for further functionalization. For example, acylation, alkylation, or sulfonylation of the amino group can be readily achieved to introduce a wide range of substituents. These modifications could be used to modulate the compound's electronic properties, solubility, and biological activity. Furthermore, the aniline ring itself can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of substituents at the ortho and para positions relative to the amino group.

The imidazole ring also presents multiple sites for functionalization. While the N1 position is occupied by the isopropyl group, the C4 and C5 positions are available for substitution. Direct C-H functionalization has emerged as a powerful tool for the selective modification of heterocyclic compounds. acs.org Palladium- and ruthenium-based catalysts have been shown to be effective for the direct arylation of 2-phenylimidazole (B1217362) at various positions. acs.org Applying these methods to this compound could lead to the synthesis of novel tri- and tetra-substituted derivatives with potentially enhanced properties.

Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govpharmacyjournal.net The specific biological potential of this compound remains to be elucidated. Future research should focus on screening this compound and its derivatives against a panel of biological targets to identify potential therapeutic applications.

Once a promising biological activity is identified, a deeper mechanistic understanding of its interactions at a molecular level will be crucial. Molecular docking studies can be employed to predict the binding modes of these compounds to their protein targets. jchr.orgarabjchem.orgresearchgate.net For instance, if the compound shows antimicrobial activity, docking studies could be performed against key bacterial enzymes, such as L-glutamine: D-fructose-6-phosphate amidotransferase, to understand the structural basis of its inhibitory activity. arabjchem.org

Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of a series of analogs with their biological activity. researchgate.net This can provide valuable insights into the key molecular determinants of activity and guide the design of more potent and selective compounds.

Expanding Applications in Emerging Technologies and Interdisciplinary Fields

Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound suggest its potential application in various emerging technologies. Imidazole-based compounds have been explored for their use in organic light-emitting diodes (OLEDs), sustainable materials, and catalysis. tandfonline.comnumberanalytics.comresearchgate.netmdpi.comresearchgate.net

The combination of an electron-rich aniline moiety and an electron-deficient imidazole ring could impart interesting photophysical properties to the molecule. This makes it a potential candidate for use as an emitter or host material in OLEDs. tandfonline.commdpi.comresearchgate.net Future research could involve the synthesis of a series of derivatives with varying substituents on the aniline and imidazole rings to tune their emission properties.

In the realm of materials science, imidazole-based polymers are known for their high thermal stability and ionic conductivity. researchgate.net The aniline functionality in this compound could be used as a monomer for polymerization, leading to the formation of novel imidazole-containing polymers with potential applications in areas such as proton-exchange membranes for fuel cells or as sustainable materials. numberanalytics.com

Integration of Advanced Experimental and Computational Approaches for Predictive Research

To accelerate the discovery and development of new applications for this compound, a close integration of advanced experimental and computational approaches will be essential. Computational methods, such as density functional theory (DFT) calculations, can be used to predict the geometric and electronic properties of the molecule and its derivatives, providing insights into their reactivity and potential applications. nih.gov

For instance, computational studies can be used to predict the tautomeric preferences of the imidazole ring, which can have a significant impact on its biological activity and chemical reactivity. While tautomerism is a well-known phenomenon in imidazoles, its specific impact on drug properties is an active area of research. chemrxiv.orgtechnion.ac.il Understanding the tautomeric equilibrium of this compound under different conditions would be crucial for interpreting its biological data and designing new analogs.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound and its interactions with biological macromolecules or materials. nih.gov This can provide a more realistic picture of its binding modes and help to rationalize its observed properties. The combination of these computational approaches with experimental validation will enable a more predictive and efficient research workflow, ultimately accelerating the translation of fundamental research into practical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1-Isopropyl-1H-imidazol-2-yl)aniline, and how can reaction parameters be optimized?

- Answer : The compound can be synthesized via condensation of 3-aminophenyl derivatives with isopropyl-substituted imidazole precursors. Key steps include refluxing in glacial acetic acid (as a catalyst and solvent) and subsequent reduction using Fe/HCl systems to stabilize the imidazole ring. Reaction optimization involves adjusting molar ratios, temperature (e.g., 80–100°C), and purification via recrystallization from ethanol or acetonitrile. Similar protocols for analogous imidazole-aniline derivatives highlight the importance of anhydrous conditions to prevent byproduct formation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Answer :

- Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., imidazole proton splitting patterns and aromatic ring integration). IR spectroscopy identifies NH₂ and C=N stretches.

- Crystallography : Single-crystal X-ray diffraction with SHELXL (SHELX suite) refines bond lengths/angles, while ORTEP-3 visualizes thermal motion and molecular geometry .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points (mp), with literature cross-validation to address discrepancies (e.g., mp ranges for similar compounds: 119–134°C) .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound in catalytic or biological systems?

- Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the electron-donating isopropyl group may enhance imidazole ring basicity, affecting coordination in metal complexes. Validation via experimental kinetics (e.g., UV-Vis monitoring of redox reactions) or XPS analysis of surface interactions ensures alignment between theory and practice .

Q. How can researchers design experiments to evaluate the environmental fate of this compound in soil-water systems?

- Answer :

- Column Leaching Studies : Simulate groundwater flow using variable pump speeds (e.g., 0.5–2.0 mL/min) to assess vertical migration. Aniline derivatives exhibit adsorption in organic-rich soil layers, quantified via HPLC-MS .

- Degradation Pathways : Advanced Oxidation Processes (AOPs) like Fenton’s reagent degrade aromatic amines; LC-QTOF-MS identifies intermediates (e.g., hydroxylated or nitroso derivatives) .

Q. How should contradictions in literature data (e.g., spectral assignments or biological activity) be resolved for this compound?

- Answer :

- Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with crystallographic data. Discrepancies in melting points may arise from polymorphs; DSC and PXRD differentiate crystalline forms .

- Biological Assays : Reproduce activity studies (e.g., enzyme inhibition) under standardized conditions (pH, temperature) with positive/negative controls. Meta-analyses of structure-activity relationships (SAR) for imidazole-aniline hybrids can clarify mechanistic outliers.

Methodological Considerations

- Data Analysis : Use statistical tools (e.g., ANOVA) in experimental designs (e.g., fractional factorial layouts) to isolate variables affecting synthesis yield or environmental persistence .

- Software Tools : SHELX for crystallography, Gaussian for DFT, and ACD/Labs for spectroscopic simulation ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.